
Zinc benzoate
説明
Zinc benzoate is an organic compound composed of zinc and benzoic acid. It is a white, crystalline solid with a molecular weight of 376.37 g/mol. Zinc benzoate is used as a preservative in food and cosmetics, and is also used in the pharmaceutical industry for its antimicrobial and antifungal properties. Its mechanism of action is believed to be related to its ability to chelate with metal ions, which can disrupt the activity of enzymes and other proteins. In addition, zinc benzoate can also act as an antioxidant, protecting cells from oxidative damage.
科学的研究の応用
Neuroprotective and Memory Enhancement Properties
Zinc supplements have been shown to reverse memory deficits and exhibit neuroprotective effects. In a study involving male Wistar rats, zinc supplementation reversed memory deficits induced by sodium benzoate, a commonly used food preservative. The study highlighted zinc's potential in enhancing anti-oxidative capacity and up-regulating nuclear factor-erythroid-related factor 2 (Nrf 2), contributing to improved cognitive functions (Akintoye et al., 2022).
Material Science and Thin Film Applications
Zinc benzoate has been used in material science, particularly in the preparation of thin films. A study demonstrated the use of matrix-assisted pulsed laser evaporation (MAPLE) to create thin films of zinc benzoate on silicon substrates. These films were used to obtain Zinc Oxide (ZnO) through thermal treatment, showing zinc benzoate's potential in materials engineering and thin film technology (Rotaru et al., 2010).
Corrosion Inhibition
Zinc benzoate has shown effectiveness in corrosion inhibition. Research on the effects of various organic inhibitors on zinc corrosion in aerated NaCl solution identified zinc benzoate as a potential inhibitor. It was observed to form protective films on the zinc surface, thus preventing corrosion (Aramaki, 2001).
Zinc-Finger Gene Switches in Gene Therapy
In gene therapy research, zinc benzoate has been incorporated into zinc-finger transcription factors. These factors can regulate gene expression in response to specific ligands. This application opens doors for zinc benzoate in genomic and proteomic research, where it can be used to create gene switches for targeted therapy (Schwimmer et al., 2011).
Catalysis and Polymerization Processes
Zinc benzoate complexes have been synthesized and used as catalysts for coupling carbon dioxide and epoxides to produce polycarbonates. These catalysts show promise in the field of green chemistry and sustainable material production, particularly in creating environment-friendly plastics (Darensbourg et al., 2002).
Electrodeposition and Nanotechnology
The influence of sodium benzoate on zinc electrodeposition from chloride solutions has been explored. Studies have shown that at certain concentrations, sodium benzoate can accelerate the formation rate of zinc nuclei, which is significant in the field of nanotechnology and surface engineering (Mo et al., 2011).
作用機序
Target of Action
Zinc benzoate primarily targets zinc-dependent proteins, which play crucial roles in various biological processes . These proteins can interact with zinc through specific regions such as zinc-finger domains, LIM domains, and RING finger domains . The structural zinc ion provides the correct conformation to specifically recognize DNA, RNA, and protein sequences .
Mode of Action
Zinc benzoate interacts with its targets by binding to these zinc-dependent proteins. The coordination compounds of zinc involving benzoate and substituted benzoate derivatives have been reported to possess interesting structural topologies . The linkers act to tune the zinc finger protein in the right position to bind its DNA target .
Biochemical Pathways
Zinc benzoate affects several biochemical pathways. Zinc is estimated to bind to around 3000 proteins in vivo, representing about 10% of the human proteome . These proteins assume a pivotal position during numerous physiological processes, including cell cycle progression, immune functions, meiosis, and many other physiological procedures .
Pharmacokinetics
The pharmacokinetics of zinc benzoate, including its absorption, distribution, metabolism, and excretion (ADME) properties, are crucial for understanding its bioavailability. Detailed information on the adme properties of zinc benzoate is currently limited .
Result of Action
The molecular and cellular effects of zinc benzoate’s action are diverse. For instance, zinc benzoate has been found to have good inhibitory effects on cancer cells . Moreover, zinc benzoate can bind to DNA, and the binding mode is mainly intercalator .
特性
IUPAC Name |
zinc;dibenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H6O2.Zn/c2*8-7(9)6-4-2-1-3-5-6;/h2*1-5H,(H,8,9);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDLYKQWJXAQNNS-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C(=O)[O-].[Zn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O4Zn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00890504 | |
| Record name | Benzoic acid, zinc salt (2:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00890504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Liquid; Pellets or Large Crystals | |
| Record name | Benzoic acid, zinc salt (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Zinc benzoate | |
CAS RN |
553-72-0 | |
| Record name | Zinc benzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000553720 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, zinc salt (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoic acid, zinc salt (2:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00890504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Zinc dibenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.226 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ZINC BENZOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6S1JO8U0CK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of zinc benzoate?
A1: The molecular formula for zinc benzoate is Zn(C₇H₅O₂)₂. Its molecular weight is 307.68 g/mol.
Q2: How can spectroscopic techniques be used to characterize zinc benzoate?
A2: Various spectroscopic methods are employed to characterize zinc benzoate. Infrared (IR) spectroscopy can identify characteristic vibrational frequencies of bonds in the molecule, such as the carboxylate group. X-ray diffraction (XRD) analysis provides insights into the crystal structure and arrangement of atoms within the compound [].
Q3: How does zinc benzoate perform as a corrosion inhibitor, and in what media is it effective?
A3: Zinc benzoate exhibits promising corrosion inhibition properties for mild steel in acidic environments. Research suggests it performs most effectively in hydrochloric acid (HCl) solutions, with an optimal inhibition value of 70.17% at a 50% concentration. This translates to a significantly reduced corrosion rate of 1.251 mm/y []. Conversely, its performance is less effective in sulfuric acid (H₂SO₄) solutions [].
Q4: Are there specific formulation strategies for incorporating zinc benzoate into materials to enhance its stability and performance?
A4: Research indicates that incorporating zinc benzoate into a metal surface treatment agent alongside components like polyvinyl alcohol, sericin, and boric acid can enhance both the tensile strength and thermal stability of the resulting blended membrane. This formulation strategy contributes to a more even and stable adsorption of the membrane onto the metal surface, thereby improving its corrosion inhibition efficacy [].
Q5: What catalytic applications have been explored for zinc benzoate?
A5: Zinc benzoate has demonstrated potential in catalyzing the oxidative desulfurization of straight-run diesel fuel. When combined with air as an oxidizer, it effectively converts sulfides in the fuel into sulfones, which are then removed via extraction. This approach offers advantages over traditional hydrodesulfurization methods and hydrogen peroxide-based oxidative desulfurization by reducing operational costs and environmental impact [].
Q6: How does the presence of zinc benzoate influence the vulcanization process of polyisoprene compounds?
A6: Zinc benzoate, particularly in the presence of zinc oxide (ZnO), plays a crucial role in accelerating the sulfur vulcanization of polyisoprene compounds. It promotes the crosslinking of pendent groups, leading to enhanced crosslink densities and improved mechanical properties of the vulcanized rubber [, ].
Q7: How can zinc benzoate be utilized to synthesize zinc oxide (ZnO) nanocrystals?
A7: Exfoliated layered hydroxide zinc benzoate nanosheets can be transformed into ZnO nanocrystals through electron beam irradiation. This innovative process involves the degradation of benzoate ions by the electron beam, followed by dehydration of the zinc hydroxide, resulting in the formation of highly crystalline ZnO nanocrystals with a size of approximately 5 nm [].
Q8: What are the advantages of using a single-source precursor based on zinc benzoate for synthesizing zinc titanate (ZnTiO₃)?
A8: Employing a single-source precursor based on zinc benzoate, such as one linked by p-carboxybenzaldehyde oxime, offers significant advantages in the sol-gel synthesis of ZnTiO₃. Compared to traditional methods using separate precursors, this approach results in a more homogeneous ZnTiO₃ structure throughout the synthesis process. This enhanced homogeneity, coupled with a higher surface area, contributes to superior photocatalytic activity for ZnTiO₃ synthesized using a single-source precursor [].
- Computational Chemistry and Modeling: Exploring the use of density functional theory (DFT) calculations to investigate the stability and reactivity of different zinc benzoate complexes, as demonstrated in studies on thiopyridazinylmethane-based scorpionate ligands [].
- Structure-Activity Relationship (SAR): Investigating the impact of modifying the benzoate ligand on the properties and activities of the resulting zinc complexes, such as their luminescence properties [].
- Analytical Methods and Techniques: Developing and validating analytical methods, including chromatographic and spectroscopic techniques, for the accurate quantification and characterization of zinc benzoate in various matrices [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



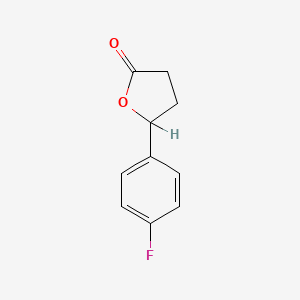

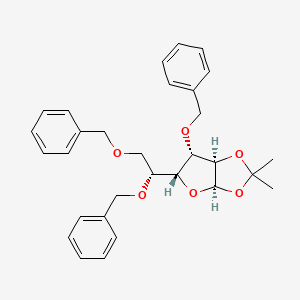



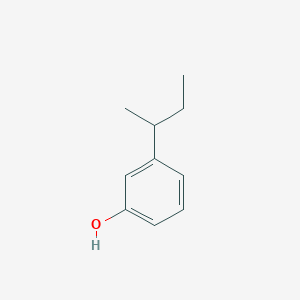
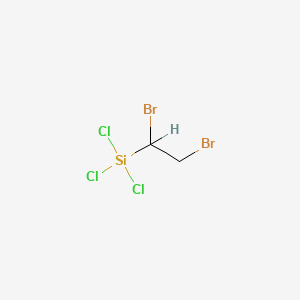
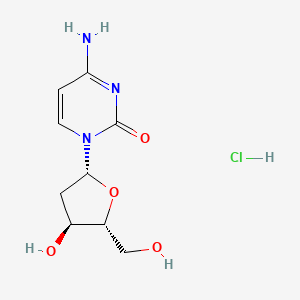
![Benzamide, 4-nitro-N-[3-(triethoxysilyl)propyl]-](/img/structure/B1581142.png)

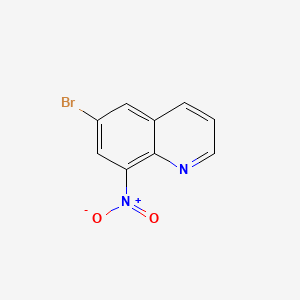
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-2'-carboxylic acid, 6'-(diethylamino)-3'-hydroxy-3-oxo-](/img/structure/B1581146.png)
